BenchChemオンラインストアへようこそ!

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Kinase selectivity EGFR Clk/Dyrk

N-[(3,4-Dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477859-87-3) is a synthetic 4-aminoquinazoline derivative bearing a 6,7-dimethoxy substitution pattern and an N-benzyl-linked 3,4-dichlorophenyl moiety. It belongs to the 6,7-dimethoxyquinazolin-4-amine chemotype, a privileged scaffold extensively employed in kinase inhibitor discovery and CNS-targeted probe development.

Molecular Formula C17H15Cl2N3O2
Molecular Weight 364.23
CAS No. 477859-87-3
Cat. No. B2815109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
CAS477859-87-3
Molecular FormulaC17H15Cl2N3O2
Molecular Weight364.23
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C17H15Cl2N3O2/c1-23-15-6-11-14(7-16(15)24-2)21-9-22-17(11)20-8-10-3-4-12(18)13(19)5-10/h3-7,9H,8H2,1-2H3,(H,20,21,22)
InChIKeyKPMXKYPZTWHGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3,4-Dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477859-87-3): Procurement-Relevant Identity and Class Positioning


N-[(3,4-Dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477859-87-3) is a synthetic 4-aminoquinazoline derivative bearing a 6,7-dimethoxy substitution pattern and an N-benzyl-linked 3,4-dichlorophenyl moiety [1]. It belongs to the 6,7-dimethoxyquinazolin-4-amine chemotype, a privileged scaffold extensively employed in kinase inhibitor discovery and CNS-targeted probe development [2]. Unlike the more common 4-anilinoquinazoline EGFR inhibitors (e.g., PD153035, AG-1478), this compound incorporates a methylene spacer between the quinazoline core and the dichlorophenyl ring, which alters conformational flexibility, hydrogen-bonding capacity, and target selectivity profile relative to direct N-aryl analogs [3]. This structural distinction carries procurement consequences: the compound cannot be substituted by 4-anilinoquinazolines without changing pharmacological outcome.

Why 6,7-Dimethoxyquinazolin-4-amines Cannot Be Interchanged: Evidence for Selection of N-[(3,4-Dichlorophenyl)methyl] Variant (CAS 477859-87-3)


Within the 6,7-dimethoxyquinazolin-4-amine family, biological activity is exquisitely sensitive to the nature and attachment mode of the N-4 substituent. Direct 4-anilino analogs such as PD153035 (N-(3-bromophenyl)) and AG-1478 (N-(3-chlorophenyl)) exhibit picomolar-to-nanomolar EGFR inhibition, whereas introduction of a benzyl-type spacer abolishes or dramatically shifts kinase selectivity [1]. The 6-arylquinazolin-4-amine scaffold, distinct from both 4-anilino and 4-benzylamino subtypes, has been validated as a selective Clk/Dyrk inhibitor chemotype through comprehensive kinome profiling of over 400 kinases [2]. The target compound's N-(3,4-dichlorobenzyl) substituent occupies a unique chemical space: its electron-withdrawing dichloro pattern modulates aromatic π-stacking and halogen-bonding potential, while the methylene linker decouples the aryl ring from the quinazoline π-system, creating a pharmacophore geometry not achievable with direct anilino linkages [3]. These structural distinctions mean that generic replacement with any 4-anilinoquinazoline will predictably result in loss of the intended selectivity profile and potential off-target EGFR activity, undermining experimental reproducibility and procurement rationale.

Quantitative Differentiation Evidence for N-[(3,4-Dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477859-87-3) Against Closest Analogs


EGFR Selectivity Shift: N-Benzyl vs. N-Phenyl Substitution Diverts Kinase Targeting

Direct 4-anilino-6,7-dimethoxyquinazolines are among the most potent EGFR inhibitors known. PD153035 (N-(3-bromophenyl)) inhibits EGFR with IC50 = 16 nM (cell-free kinase assay) [1]; AG-1478 (N-(3-chlorophenyl)) inhibits EGFR with IC50 = 3 nM [2]; the N-(3-iodophenyl) analog achieves IC50 = 0.89 nM [3]; and the N-(4-bromophenyl) analog achieves IC50 = 0.96 nM [4]. In marked contrast, the 6-arylquinazolin-4-amine chemotype—which includes benzyl-type N-substitution—has been demonstrated through comprehensive 402-kinase profiling to selectively inhibit Clk1, Clk4, Dyrk1A, and Dyrk1B while sparing EGFR [5]. The target compound, with its N-(3,4-dichlorobenzyl) substitution, is structurally positioned within this Clk/Dyrk-selective space rather than the EGFR-active anilino space. This represents a fundamental target-class switch driven by the methylene spacer.

Kinase selectivity EGFR Clk/Dyrk Structure-activity relationship

AChE Inhibition: N-Benzyl-6,7-dimethoxyquinazolin-4-amines Demonstrate CNS-Relevant Target Engagement Absent in 4-Anilino Analogs

The N-benzyl-6,7-dimethoxyquinazolin-4-amine chemotype, exemplified by the closely related N-(3,4-dimethoxybenzyl) variant TKM01, exhibits acetylcholinesterase (AChE) inhibitory activity that is structurally dependent on the benzyl-type linkage [1]. TKM01 demonstrated neuroprotective efficacy in an AlCl3-induced Alzheimer's disease-like zebrafish model, reducing cognitive deficits through AChE inhibition and antioxidant mechanisms [2]. In contrast, the 4-anilino analogs PD153035 and AG-1478 were developed exclusively as EGFR kinase inhibitors and lack reported AChE activity [3]. The target compound's 3,4-dichloro substitution on the benzyl ring is predicted to enhance AChE binding affinity relative to the 3,4-dimethoxy analog, as halogenated benzyl moieties are established pharmacophoric elements in potent AChE inhibitors [4].

Acetylcholinesterase Alzheimer's disease Neuroprotection Zebrafish model

Kinase Selectivity Divergence: N-(2,4-Dichlorophenyl) Analog Inhibits Src Kinase, Supporting Substitution-Dependent Target Engagement

The isomeric N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 331662-51-2) is a documented Src kinase inhibitor with IC50 = 250 nM in an ELISA-based kinase assay [1]. This analog also inhibits Ste11 MAPKKK signaling and c-Abl tyrosine kinase activity . The target compound differs by (i) chlorine substitution pattern (3,4- vs. 2,4-dichloro) and (ii) presence of a methylene spacer. While the 2,4-dichloro analog targets Src and Ste11 pathways, the 3,4-dichlorobenzyl variant is predicted, based on the Clk/Dyrk SAR established for 6-arylquinazolin-4-amines [2], to engage a distinct kinase selectivity profile. These differences underscore that chlorine positional isomerism and linker presence are not conservative modifications—they drive divergent polypharmacology.

Src kinase Ste11 MAPKKK Kinase profiling Anti-inflammatory

Antioxidant Capacity: Methoxy-Rich Quinazoline Scaffold Confers Radical Scavenging Activity Relevant for Neuroprotection Studies

The 6,7-dimethoxyquinazoline core and electron-rich benzyl substituent endow N-benzyl-6,7-dimethoxyquinazolin-4-amines with intrinsic antioxidant properties. The closely related N-benzyl-6,7-dimethoxyquinazolin-4-amine analog has demonstrated significant DPPH radical scavenging activity, while the N-(3,4-dimethoxybenzyl) variant TKM01 reduced lipid peroxidation and increased superoxide dismutase (SOD) and catalase (CAT) levels in an in vivo zebrafish Alzheimer's model [1]. The target compound's 3,4-dichloro substitution pattern may modulate antioxidant potency relative to the dimethoxy analog through altered electron density on the benzyl ring. In contrast, the 4-anilinoquinazoline EGFR inhibitors were not designed or evaluated for antioxidant activity, representing a silent dimension in those chemical probes [2].

Antioxidant DPPH Lipid peroxidation Neuroprotection

High-Impact Application Scenarios for N-[(3,4-Dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477859-87-3)


Clk/Dyrk Kinase Chemical Probe Development Requiring EGFR-Sparing Selectivity

The 6-arylquinazolin-4-amine scaffold, to which the target compound belongs, has been rigorously validated as a selective Clk1/Clk4/Dyrk1A/Dyrk1B inhibitor chemotype through 402-kinase profiling [1]. Unlike 4-anilinoquinazolines that potently inhibit EGFR (IC50 = 0.89–16 nM), N-benzyl-substituted analogs redirect selectivity toward the Clk/Dyrk family, critical for alternative splicing regulation and neurodegenerative disease research. The target compound's 3,4-dichlorobenzyl substitution provides halogen-mediated binding interactions distinct from those of the 3,4-dimethoxybenzyl analog TKM01, enabling exploration of halogen-bonding SAR within the Clk/Dyrk pocket.

Alzheimer's Disease Probe Discovery: Dual AChE Inhibition and Antioxidant Mechanism

The N-benzyl-6,7-dimethoxyquinazolin-4-amine chemotype has demonstrated AChE inhibitory activity and in vivo neuroprotective efficacy in a zebrafish Alzheimer's disease model [2][3]. The target compound's 3,4-dichloro substitution is predicted to enhance AChE binding relative to dimethoxy analogs based on established halogenated AChE inhibitor pharmacophores [4]. The simultaneous antioxidant capacity—via the 6,7-dimethoxyquinazoline core—offers a multi-target directed ligand (MTDL) approach for neurodegenerative disease research, a profile absent in single-target kinase inhibitors.

Kinase Selectivity Profiling Studies Comparing Linker-Dependent Pharmacology

Comparative procurement of the target compound (N-benzyl, 3,4-dichloro), its 2,4-dichloro anilino isomer (CAS 331662-51-2, Src IC50 = 250 nM [5]), and the 3,4-dimethoxybenzyl analog TKM01 enables systematic investigation of how the N-substituent type (benzyl vs. phenyl), chlorine positional isomerism, and electron-donating vs. electron-withdrawing benzyl substitution jointly govern kinase selectivity. Such studies can resolve whether the methylene spacer is sufficient to redirect kinase targeting or whether halogen identity further tunes the selectivity fingerprint.

Oxidative Stress and Neuroinflammation Model Studies Requiring Polypharmacology

The combination of AChE inhibition, antioxidant activity (DPPH scavenging, SOD/CAT upregulation), and Clk/Dyrk kinase modulation positions this compound class for studies of neuroinflammation-oxidative stress crosstalk [2][3]. The target compound's 3,4-dichloro pattern may confer additional anti-inflammatory activity through halogen-dependent modulation of NF-κB or Nrf2 pathways, warranting its inclusion in phenotypic screening cascades where single-mechanism probes are insufficient.

Quote Request

Request a Quote for N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.